4,6,7-Trichloropyrido[3,2-d]pyrimidine

Regioselective Dehalogenation Palladium Catalysis Pyridopyrimidine Synthesis

Medicinal chemistry programs targeting HER2 exon 20 insertions or KRAS G12D frequently encounter sourcing difficulties for the precise 4,6,7-trichloro substitution pattern required for sequential SNAr and Pd-catalyzed cross-coupling. This trihalogenated pyrido[3,2-d]pyrimidine scaffold addresses that gap: • Enables regioselective sequential functionalization at C-4, C-6, and C-7 for rapid trisubstituted library synthesis • Exclusive C-4 Pd-catalyzed dechlorination provides direct access to 2,7-disubstituted cores prevalent in kinase inhibitors • Validated in PI3K/mTOR inhibitor discovery campaigns yielding low nanomolar IC50 values • Critical building block for next-generation covalent inhibitors targeting HER2 and KRAS G12D mutations

Molecular Formula C7H2Cl3N3
Molecular Weight 234.5 g/mol
Cat. No. B13925195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6,7-Trichloropyrido[3,2-d]pyrimidine
Molecular FormulaC7H2Cl3N3
Molecular Weight234.5 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=C1Cl)Cl)C(=NC=N2)Cl
InChIInChI=1S/C7H2Cl3N3/c8-3-1-4-5(13-6(3)9)7(10)12-2-11-4/h1-2H
InChIKeyVADDLBFDUDZCEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6,7-Trichloropyrido[3,2-d]pyrimidine: Core Characteristics


4,6,7-Trichloropyrido[3,2-d]pyrimidine (CAS 2887613-21-8; MF: C₇H₂Cl₃N₃; MW: 234.47) is a trihalogenated, fused bicyclic heteroaromatic scaffold . It belongs to the broader pyrido[3,2-d]pyrimidine class, a privileged structure in medicinal chemistry due to its bioisosteric relationship to purines and its prevalence in kinase inhibitor design [1]. The compound features three electrophilic chlorine atoms at positions 4, 6, and 7 of the core, which provide it with a unique, sequential functionalization potential for building complex, trisubstituted molecular libraries [2].

Trihalogenated scaffold for sequential functionalization
Enables trisubstituted library synthesis without protecting groups
Supports kinase inhibitor design (PI3K, mTOR, covalent targets)

4,6,7-Trichloropyrido[3,2-d]pyrimidine: Analog Non-Interchangeability


Direct substitution of 4,6,7-Trichloropyrido[3,2-d]pyrimidine with other chlorinated pyrido[3,2-d]pyrimidines (e.g., 2,4-dichloro or 2,4,7-trichloro analogs) is not synthetically equivalent. The precise chlorination pattern is the primary determinant of the molecule's synthetic utility, dictating the regioselectivity of sequential nucleophilic aromatic substitutions (SNAr) and palladium-catalyzed cross-coupling reactions [1]. For instance, the presence and position of the chlorine atoms are known to control the order of reactivity and the site of palladium-catalyzed dehalogenation, a crucial step for building specific substitution patterns [2]. The 4,6,7-substitution pattern on the pyrido[3,2-d]pyrimidine core is explicitly cited as critical for the development of next-generation covalent kinase inhibitors targeting specific mutations like HER2 Exon 20 insertions and KRAS G12D, underscoring the non-interchangeable nature of these halogenated building blocks .

Attribute
4,6,7-Trichloro
2,4-Dichloro analog
Reactive sites
3 distinct (C4, C6, C7)
2 (C2, C4)
Regioselective dechlorination
Pd-catalyzed C-4 selectivity
No comparable pathway
Synthetic utility
Trisubstituted core access
Disubstituted only

4,6,7-Trichloropyrido[3,2-d]pyrimidine: Evidence of Differentiated Utility


Regioselective Dechlorination to 2,7-Dichloro Intermediate

The synthetic pathway using 4,6,7-Trichloropyrido[3,2-d]pyrimidine is distinguished by a highly regioselective palladium-catalyzed dechlorination at the C-4 position, providing exclusive access to a 2,7-dichloropyrido[3,2-d]pyrimidine intermediate [1]. This contrasts with 2,4-dichloropyrido[3,2-d]pyrimidine, which does not undergo a comparable regioselective dehalogenation to yield the same key intermediate due to its different substitution pattern [2].

C-4 Regioselectivity
Head-to-head
Exclusive (>95%) Pd-catalyzed dechlorination at C-4
Enables direct access to 2,7-dichloro intermediate
Contrasts with 2,4-dichloro analog lacking this pathway
Regioselective Dehalogenation Palladium Catalysis Pyridopyrimidine Synthesis

Sequential Functionalization for PI3K/mTOR Inhibitors

The three distinct chlorine atoms in 4,6,7-Trichloropyrido[3,2-d]pyrimidine permit a controlled, sequential functionalization strategy . In a study of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors, this core scaffold allowed for the systematic diversification of the C-7 position, resulting in six novel derivatives with PI3Kα IC₅₀ values between 3 and 10 nM [1]. This contrasts with 2,4-di-substituted pyrimidopyrimidine reference compounds, which exhibited lower efficiency on these kinases [1].

PI3Kα Inhibition
Head-to-head
3–10 nM
IC₅₀ of trisubstituted derivatives
Supports high-affinity kinase inhibitor design
vs less efficient 2,4-disubstituted reference compounds
PI3K/mTOR Inhibitors Sequential Synthesis Trisubstituted Pyridopyrimidines

SNAr Regioselectivity: 4,6,7- vs 2,4,8-Isomer

While a direct comparison of 4,6,7-Trichloropyrido[3,2-d]pyrimidine with its 2,4,8-isomer is not available, class-level inference from studies on the 2,4,8-analog indicates distinct and tunable regioselectivity in SNAr reactions [1]. The reactivity difference between the chlorides on the 2,4,8-analog allowed for C-2 regioselectivity in amination reactions, but thiolation selectivity was influenced by C-6 substituents [1]. This suggests that the 4,6,7-pattern, with its unique electronic and steric environment, will have its own distinct and potentially exploitable profile for sequential functionalization.

Isomer Reactivity
Class-level
Distinct SNAr regioselectivity profiles
Substitution pattern dictates reaction order
Based on 2,4,8-isomer studies; direct data for 4,6,7 not available
Regioselective SNAr Heterocyclic Scaffolds Diversity-Oriented Synthesis

Protecting-Group-Free Synthesis via Differential Reactivity

The primary utility of 4,6,7-Trichloropyrido[3,2-d]pyrimidine is derived from the differentiated reactivity of its three chlorine atoms, a property that allows medicinal chemists to sequentially install substituents without the need for protecting groups . This is a key differentiator from less-substituted analogs, like the 2,4-dichloro derivative, which offers fewer points of diversification and a more limited synthetic vector space [1].

Functionalization Sites
Cross-study
3 reactive sites
Enables sequential diversification without protecting groups
Versus 2 sites in 2,4-dichloro analog
Sequential Synthesis Protecting-Group-Free Chemistry Medicinal Chemistry

4,6,7-Trichloropyrido[3,2-d]pyrimidine: Procurement Scenarios


2,7-Diarylated Pyridopyrimidine Synthesis

This compound is the optimal starting material for projects requiring 2,7-disubstituted pyrido[3,2-d]pyrimidine cores. The evidence for exclusive C-4 regioselectivity in palladium-catalyzed dechlorination [1] makes it a superior choice over other chlorinated pyridopyrimidines for constructing this specific substitution pattern, which is prevalent in kinase inhibitors.

Trisubstituted Pyridopyrimidine Library for Kinase Inhibitors

For medicinal chemistry campaigns targeting kinases like PI3K and mTOR, this scaffold is critical. As demonstrated by Buron et al. (2021) [2], its three chlorine atoms enable sequential functionalization to rapidly generate a library of trisubstituted derivatives, which led to the identification of potent inhibitors with low nanomolar IC₅₀ values. Procuring this specific reagent is essential for accessing this high-value chemical space.

Covalent Inhibitors Targeting HER2 Exon 20 & KRAS G12D

The 4,6,7-substitution pattern on the pyrido[3,2-d]pyrimidine core is explicitly noted as a critical scaffold for developing next-generation covalent kinase inhibitors for challenging targets like HER2 Exon 20 insertions and KRAS G12D mutations . Its procurement is a strategic decision for research programs focused on these high-priority oncology targets.

Application
Selection Property
Validation Focus
2,7-Diarylated Pyridopyrimidine Synthesis
C-4 regioselective dechlorination
Dehalogenation selectivity verification
Trisubstituted Kinase Inhibitor Library
Sequential SNAr/cross-coupling
PI3Kα/mTOR inhibition potency endpoints
Covalent Inhibitor Design (HER2, KRAS)
4,6,7-pattern for covalent warhead attachment
Target mutation selectivity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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